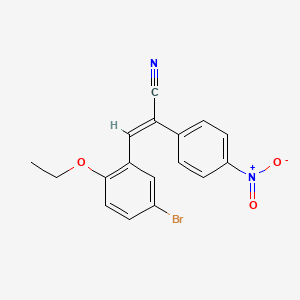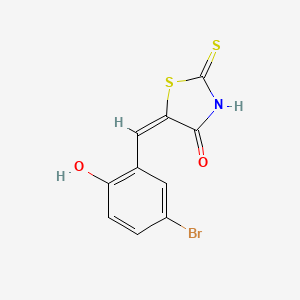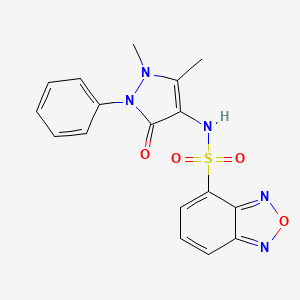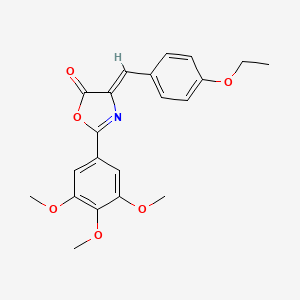
3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
Descripción general
Descripción
3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. The compound is also known to bind to metal ions, leading to fluorescence emission, which can be utilized for the detection of these ions.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant toxicity towards normal cells. However, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to exhibit antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its ability to selectively detect metal ions. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new anticancer drugs based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential applications in other fields such as OLEDs and chromatography. Another area of interest is the development of new fluorescent probes for the detection of metal ions, which could have important applications in environmental monitoring and biomedical research.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential applications and mechanism of action.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. It has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of organic light-emitting diodes (OLEDs) and as a material for the preparation of chiral stationary phases in chromatography.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-ethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-2-23-17-8-5-15(18)10-13(17)9-14(11-19)12-3-6-16(7-4-12)20(21)22/h3-10H,2H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLVKMDQAYZUHB-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,1-dimethyl-2-propyn-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3485099.png)


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B3485136.png)


![7,9-dimethyl-4-(4-phenyl-1-piperazinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3485149.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3485162.png)
![4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-7-chloroquinoline](/img/structure/B3485167.png)
![7-chloro-4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B3485171.png)

![2,2'-[[(1,3-benzodioxol-5-ylmethyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3485177.png)
![4-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B3485184.png)
